2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde
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Overview
Description
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde is a chemical compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, a pyrimidine ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde typically involves the reaction of thiomorpholine derivatives with pyrimidine-based compounds under controlled conditions. One common method includes the use of thiomorpholine-4-oxide as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-(1-Hydroxy-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbinol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid hydrochloride
- 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde
Uniqueness
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde is unique due to its combination of a thiomorpholine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11N3O2S |
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Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-(1-oxo-1,4-thiazinan-4-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H11N3O2S/c13-7-8-5-10-9(11-6-8)12-1-3-15(14)4-2-12/h5-7H,1-4H2 |
InChI Key |
KQRDXUFZQXANAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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